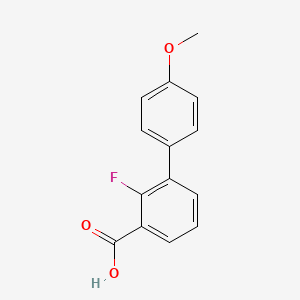

2-Fluoro-3-(4-methoxyphenyl)benzoic acid

Overview

Description

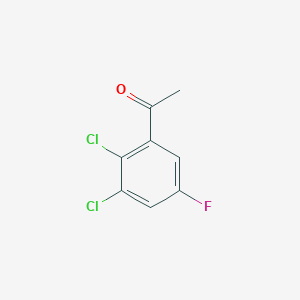

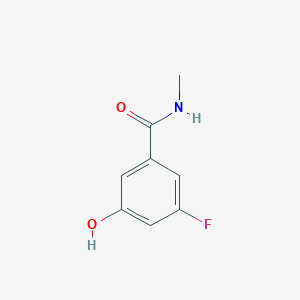

“2-Fluoro-3-(4-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C8H7FO3 . It is used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(4-methoxyphenyl)benzoic acid” consists of a benzoic acid core with a fluoro group at the 2-position and a methoxyphenyl group at the 3-position . The exact 3D structure is not specified in the available resources.Chemical Reactions Analysis

The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . These compounds can undergo various reactions, including Fischer esterification .Scientific Research Applications

1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole

- Application Summary : This study focuses on the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, a compound similar to the one you’re interested in. The compound was synthesized from 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .

- Methods of Application : The molecular structure and vibrational frequencies of the compound in the ground state were investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .

- Results/Outcomes : The study found that the B3LYP method was superior to the scaled HF approach for molecular problems .

2. 2-Fluoro-3-methoxyphenylboronic acid

- Application Summary : This compound is used as a reactant for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

3. 3-Fluoro-4-methoxybenzoic acid

- Application Summary : This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

4. 2-Fluoro-3-(4-methoxyphenyl)benzoic acid

- Application Summary : This compound is a chemical reagent available for purchase from various suppliers . It’s likely used in the synthesis of other organic compounds, although specific applications are not detailed in the source .

- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques were used .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

5. 2-Fluoro-3-methoxybenzoic acid

- Application Summary : This compound is structurally similar to the one you’re interested in. It’s likely used in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques were used .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

6. 3-Fluoro-4-methoxybenzoic acid

- Application Summary : This compound can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques were used .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

4. 2-Fluoro-3-(4-methoxyphenyl)benzoic acid

- Application Summary : This compound is a chemical reagent available for purchase from various suppliers . It’s likely used in the synthesis of other organic compounds, although specific applications are not detailed in the source .

- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques were used .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

5. 2-Fluoro-3-methoxybenzoic acid

- Application Summary : This compound is structurally similar to the one you’re interested in. It’s likely used in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques were used .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

6. 3-Fluoro-4-methoxybenzoic acid

- Application Summary : This compound can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques were used .

- Results/Outcomes : The outcomes of these reactions are not specified in the source .

Safety And Hazards

“2-Fluoro-3-(4-methoxyphenyl)benzoic acid” should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in tightly closed containers .

properties

IUPAC Name |

2-fluoro-3-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(13(11)15)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWAXSYIEXLMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743024 | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(4-methoxyphenyl)benzoic acid | |

CAS RN |

1381944-28-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)